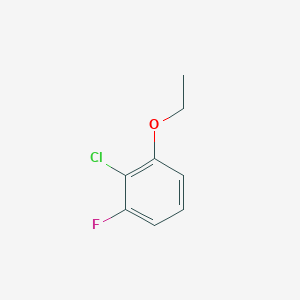
2-Chloro-1-ethoxy-3-fluorobenzene
カタログ番号 B1488110
分子量: 174.6 g/mol
InChIキー: YUISJPJFLCRVPC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US07569258B2
Procedure details


560 g of potassium hydroxide and 23 g of tetramethylammonium chloride (TMAC) were added to a reactor having 2,000 mL of ethanol placed therein in a temperature range of 50 to 60° C., followed by stirring for 30 minutes in that temperature range. Thereafter, the solution was heated to 80° C., and 594 g of a compound (b2) was added thereto over 1 hour in a temperature range of 80 to 85° C., followed by stirring for 5 hours at 80° C. After cooling the resulting reaction mixture to 25° C., 1,000 mL of toluene and 500 mL of water were added thereto and well mixed, and the mixture was left at rest to separate into an organic layer and an aqueous layer. After collecting the resulting organic layer, 500 mL of toluene was newly added to the aqueous mixture and well mixed, and the mixture was subjected to the same operation to extract again the compound contained in the aqueous layer. The toluene solution was added to the organic layer. After washing the organic layer with water in three times, the resulting organic layer was distilled under reduced pressure to obtain 606 g of 2-chloro-1-ethoxy-3-fluorobenzene (b43). The resulting liquid was colorless and had a boiling point of 98 to 99° C./8 mmHg.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[CH2:3]([OH:5])[CH3:4].[Cl:6][C:7]1[C:12](F)=[CH:11][CH:10]=[CH:9][C:8]=1[F:14].C1(C)C=CC=CC=1>[Cl-].C[N+](C)(C)C.O>[Cl:6][C:7]1[C:8]([F:14])=[CH:9][CH:10]=[CH:11][C:12]=1[O:5][CH2:3][CH3:4] |f:0.1,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
560 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
23 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C[N+](C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
594 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring for 30 minutes in that temperature range
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
in a temperature range of 50 to 60° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over 1 hour in a temperature range of 80 to 85° C.
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by stirring for 5 hours at 80° C
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting reaction mixture to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
well mixed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was left at rest
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into an organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After collecting the resulting organic layer, 500 mL of toluene
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was newly added to the aqueous mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
well mixed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
to extract again the compound
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The toluene solution was added to the organic layer
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing the organic layer with water in three times
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the resulting organic layer was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1F)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 606 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
